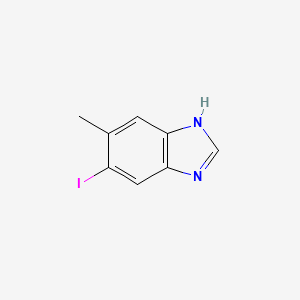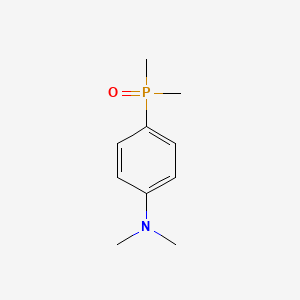
(4-(Dimethylamino)phenyl)dimethylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Dimethylamino)phenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C10H16NOP It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a dimethylphosphine oxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)dimethylphosphine oxide typically involves the reaction of 4-(dimethylamino)phenylmagnesium bromide with dimethylphosphinous chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-(Dimethylamino)phenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(4-(Dimethylamino)phenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
作用機序
The mechanism of action of (4-(Dimethylamino)phenyl)dimethylphosphine oxide involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphine oxide group can coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
(4-(Dimethylamino)phenyl)diphenylphosphine: Similar structure but with diphenyl groups instead of dimethyl groups.
Dimethylphosphine oxide: Lacks the dimethylamino phenyl group.
Diphenylphosphine oxide: Contains diphenyl groups instead of dimethyl groups.
Uniqueness
(4-(Dimethylamino)phenyl)dimethylphosphine oxide is unique due to the presence of both dimethylamino and dimethylphosphine oxide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and material science.
特性
分子式 |
C10H16NOP |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
4-dimethylphosphoryl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16NOP/c1-11(2)9-5-7-10(8-6-9)13(3,4)12/h5-8H,1-4H3 |
InChIキー |
PVPVJMFDTVUUPG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)
![2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)
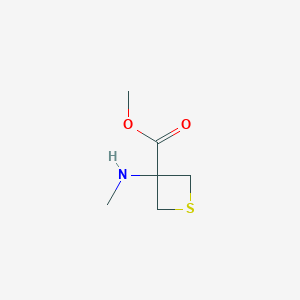

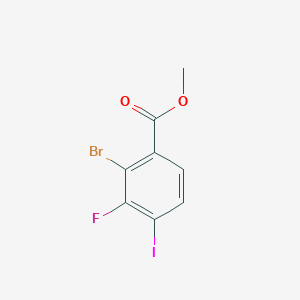
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)
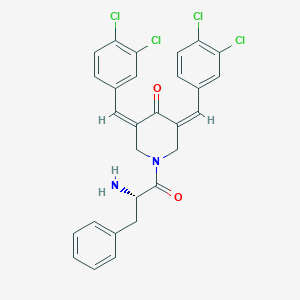
![3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)
![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
